

Application Notes and Protocols for Labeling Antibodies with Atto 565 NHS Ester

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Compound of Interest		
Compound Name:	Atto 565 NHS ester	
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These application notes provide a detailed protocol for the covalent labeling of antibodies with **Atto 565 NHS ester**. Atto 565 is a bright and photostable fluorescent dye belonging to the rhodamine family, making it well-suited for a variety of applications including fluorescence microscopy, flow cytometry, and immunoassays.[1][2] This protocol outlines the necessary reagents, equipment, and steps for successful antibody conjugation.

Principle of the Reaction

The labeling chemistry is based on the reaction of the N-hydroxysuccinimide (NHS) ester functional group of the Atto 565 dye with primary amine groups on the antibody.[3][4] The ε -amino groups of lysine residues are the most common targets for this reaction. The optimal pH for this acylation reaction is between 8.0 and 9.0, where the amine groups are sufficiently deprotonated and reactive.[3][4][5][6][7] This results in the formation of a stable amide bond, covalently linking the fluorescent dye to the antibody.

Materials and Reagents Quantitative Data Summary



Reagent/Parameter	Recommended Value/Range	Notes
Antibody Concentration	> 2 mg/mL	Lower concentrations can decrease labeling efficiency.[1]
Reaction Buffer pH	8.0 - 9.0 (Optimal: 8.3)	Critical for efficient conjugation to primary amines.[3][4][5][6][7]
Atto 565 NHS Ester Stock Solution	1-2 mg/mL in anhydrous DMSO or DMF	Should be prepared fresh immediately before use.[1][3]
Molar Excess of Dye to Antibody	2:1 to 10:1	The optimal ratio depends on the antibody and may require optimization.[1][5][7]
Reaction Incubation Time	30 - 60 minutes or up to 18 hours	Varies by protocol; shorter times are often sufficient.[1][5] [6][7]
Reaction Temperature	Room Temperature	

Experimental ProtocolsPreparation of Buffers and Solutions

Phosphate-Buffered Saline (PBS), pH 7.4 (Solution A)

- 8 g NaCl
- 0.2 g KCl
- 1.44 g Na₂HPO₄·2H₂O
- 0.24 g KH₂PO₄
- Dissolve in 1 liter of distilled water.
- 0.2 M Sodium Bicarbonate Solution, pH 9.0 (Solution B)
- Dissolve sodium bicarbonate in distilled water to a final concentration of 0.2 M.



• Adjust the pH to 9.0 using 2 M sodium hydroxide.

Labeling Buffer, pH 8.3 (Solution C)

Mix 20 parts of Solution A (PBS) with 1 part of Solution B (0.2 M Sodium Bicarbonate, pH 9.0).[6] This buffer should be stable for an extended period when stored in an airtight bottle.
 [6]

Antibody Preparation

- Dissolve the antibody in the Labeling Buffer (Solution C) to a final concentration of 1-5 mg/mL.[3][6]
- Important: The antibody solution must be free of amine-containing substances like Tris, glycine, or ammonium ions, as these will compete with the antibody for reaction with the NHS ester.[1][6][7] If the antibody is in such a buffer, it must be dialyzed against PBS (Solution A) before preparing the labeling solution.[1][3][6]

Atto 565 NHS Ester Stock Solution Preparation

- Immediately before starting the labeling reaction, dissolve 1.0 mg of Atto 565 NHS ester in 50 - 200 μL of anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][6]
- Vortex briefly to ensure the dye is fully dissolved. Due to the potential for hydrolysis of the NHS ester in the presence of water, it is crucial to use anhydrous solvents and prepare this solution fresh.[3][6][7]

Antibody Labeling Reaction

- While gently vortexing the antibody solution, add the desired molar excess of the Atto 565
 NHS ester stock solution. A starting point of a 10:1 molar ratio of dye to antibody is recommended.[5] This ratio may need to be optimized for your specific antibody to achieve the desired degree of labeling (DOL).[3][5][7]
- Incubate the reaction mixture at room temperature for 30-60 minutes with continuous stirring or rotation, protected from light.[1][5] Some protocols suggest an incubation time of up to 18 hours for a complete reaction.[3][6]



Purification of the Labeled Antibody

It is critical to remove any unreacted, hydrolyzed dye from the labeled antibody conjugate. Gel filtration chromatography is the recommended method for this separation.[1][6]

- Prepare a gel filtration column (e.g., Sephadex G-25) with a bed volume sufficient to separate the high molecular weight antibody from the low molecular weight free dye.[1][6] A column with a diameter of at least 1 cm and a length of 12-20 cm is suitable.[1][7]
- Equilibrate the column with PBS (Solution A).
- Carefully load the reaction mixture onto the top of the column.
- Elute the column with PBS. The first colored, fluorescent band to elute will be the Atto 565-labeled antibody.[1][7] A second, slower-moving fluorescent band will be the free dye.[1][7]
- Collect the fractions containing the labeled antibody. The success of the separation can be monitored by measuring the absorbance of the fractions at 280 nm (for protein) and 564 nm (for Atto 565).

Determination of Degree of Labeling (DOL)

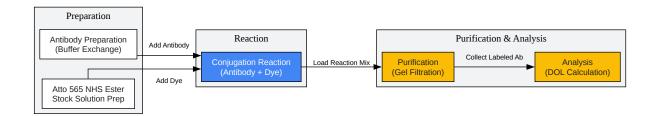
The DOL, or the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and 564 nm (A₅₆₄).
- The concentration of the antibody can be calculated using the following formula:
 - Antibody Concentration (M) = [A₂₈₀ (A₅₆₄ x CF₂₈₀)] / ε protein
 - Where CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (for Atto 565, CF₂₈₀ is 0.12).[1]
 - ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., for IgG,
 ~210,000 M⁻¹cm⁻¹).



- The concentration of the dye can be calculated using the Beer-Lambert law:
 - Dye Concentration (M) = A₅₆₄ / ε_dye
 - Where ϵ _dye is the molar extinction coefficient of Atto 565 at 564 nm (120,000 $M^{-1}cm^{-1}$).[1]
- The DOL is the ratio of the dye concentration to the antibody concentration:
 - DOL = Dye Concentration / Antibody Concentration

Visualization of Experimental Workflow



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